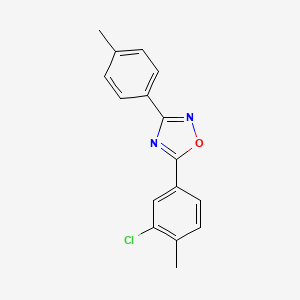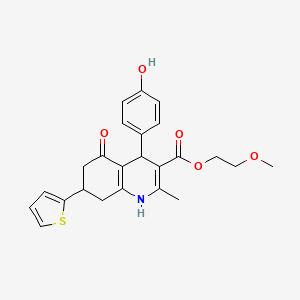![molecular formula C22H18ClN3O2 B11629389 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, featuring a benzimidazole core linked to a phenoxyethyl group and a chlorobenzamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole intermediate reacts with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate.
Introduction of Chlorobenzamide Moiety: The final step involves the acylation of the benzimidazole derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学研究应用
Chemistry
In chemistry, 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug development.
Medicine
In medicine, the compound is being explored for its anticancer properties. Studies have shown that benzimidazole derivatives can inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms.
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application.
作用机制
The mechanism of action of 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. The benzimidazole core can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and induction of apoptosis in cancer cells. The phenoxyethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
- 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]acetamide
- 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]thiobenzamide
- 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzylamine
Uniqueness
Compared to similar compounds, 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide stands out due to its specific substitution pattern, which enhances its biological activity and stability. The presence of the chlorobenzamide moiety provides additional sites for chemical modification, allowing for the development of derivatives with improved properties.
属性
分子式 |
C22H18ClN3O2 |
|---|---|
分子量 |
391.8 g/mol |
IUPAC 名称 |
4-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) |
InChI 键 |
XKCFTEYTAQJUBW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629325.png)
![N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11629328.png)
![N-ethyl-2-{[(4-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11629331.png)
![3-[(2Z)-2-(1,5-dimethyl-2-oxoindol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B11629334.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629344.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)

![2-((5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B11629395.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629404.png)
